molecular formula C17H19NO2 B13956467 Salicylamide, N,N-diethyl-3-phenyl- CAS No. 63992-45-0

Salicylamide, N,N-diethyl-3-phenyl-

Cat. No.: B13956467
CAS No.: 63992-45-0
M. Wt: 269.34 g/mol
InChI Key: XQTMNRKZPMKUHJ-UHFFFAOYSA-N
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Description

Salicylamide, N,N-diethyl-3-phenyl- is a chemical compound known for its analgesic and antipyretic properties It is a derivative of salicylamide, which is commonly used in over-the-counter pain remedies

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylamide, N,N-diethyl-3-phenyl- can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzonitrile with N-ethyl-N-phenylpropanenitrile in the presence of a catalyst such as zinc dichloride. The reaction is typically carried out under anhydrous and oxygen-free conditions in a solvent like chlorobenzene. The mixture is refluxed for an extended period, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of Salicylamide, N,N-diethyl-3-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Salicylamide, N,N-diethyl-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Salicylamide, N,N-diethyl-3-phenyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Salicylamide, N,N-diethyl-3-phenyl- involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by inhibiting the activity of enzymes involved in the synthesis of prostaglandins, which are mediators of pain and inflammation. This inhibition leads to a reduction in pain and fever. The compound may also interact with other molecular targets, contributing to its overall pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Salicylamide, N,N-diethyl-3-phenyl- is similar to other compounds such as:

    Salicylamide: A non-prescription drug with analgesic and antipyretic properties.

    Ethenzamide: An analgesic and antipyretic compound used in combination with other drugs.

    Labetalol: A medication used to treat high blood pressure.

    Medroxalol: A beta-blocker with antihypertensive properties.

    Oxyclozanide: An anthelmintic used to treat parasitic worm infections.

Uniqueness

What sets Salicylamide, N,N-diethyl-3-phenyl- apart from these similar compounds is its unique chemical structure, which may confer distinct pharmacological properties and potential applications. Its specific interactions with molecular targets and its synthetic versatility make it a compound of interest for further research and development.

Properties

CAS No.

63992-45-0

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N,N-diethyl-2-hydroxy-3-phenylbenzamide

InChI

InChI=1S/C17H19NO2/c1-3-18(4-2)17(20)15-12-8-11-14(16(15)19)13-9-6-5-7-10-13/h5-12,19H,3-4H2,1-2H3

InChI Key

XQTMNRKZPMKUHJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1O)C2=CC=CC=C2

Origin of Product

United States

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